![molecular formula C15H20BrNO3S B2917854 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-45-1](/img/structure/B2917854.png)
3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and has a bromine substituent at the 3-position of the benzene ring.
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, the benzamide compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . Given the structural similarities, the benzamide compound may hold promise in the development of new anti-inflammatory agents. This could be particularly useful in the treatment of chronic inflammatory diseases .
Anticancer Potential
The biological activities of indole derivatives extend to anticancer properties . They have been found to bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . Research into the benzamide compound could explore its potential as a novel therapeutic agent in oncology.
Antimicrobial Efficacy
Indole scaffolds are present in many synthetic drug molecules that exhibit antimicrobial activity . The benzamide compound could be synthesized and evaluated for its effectiveness against a range of microbial pathogens .
Enzyme Inhibition
A related compound, containing a quinoline-based iminothiazoline with a thiazoline ring, has been synthesized and shown to be a potent inhibitor of the elastase enzyme . The benzamide compound could similarly be investigated for its ability to inhibit various enzymes, which is a valuable property in the design of drugs for conditions like emphysema and chronic obstructive pulmonary disease (COPD).
Pharmacological Applications in Neurodegenerative Diseases
Indole derivatives have been associated with pharmacological activities relevant to neurodegenerative diseases. The benzamide compound could be explored for its potential in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other disorders characterized by neurodegeneration .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways, leading to a variety of biological activities .
Pharmacokinetics
A related study on a series of n-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1h-pyrazol-5-yl)acetamide ethers, which are g protein-gated inwardly-rectifying potassium (girk) channel activators, reported improved metabolic stability over the prototypical urea-based compounds .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZNGYWWOQUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide |
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